molecular formula C12H11ClN4O B13878537 2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide

2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide

Cat. No.: B13878537
M. Wt: 262.69 g/mol
InChI Key: ILUCKEXJAJLGME-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of benzamide and pyrimidine, characterized by the presence of a chloro and methyl group on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide typically involves the reaction of 2-amino-5-chloropyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways in bacteria, preventing them from communicating and forming biofilms. This disruption of quorum sensing can lead to reduced bacterial virulence and resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to act as a quorum sensing inhibitor makes it particularly valuable in the development of new antimicrobial strategies .

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

2-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C12H11ClN4O/c1-7-6-15-12(13)17-11(7)16-9-5-3-2-4-8(9)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17)

InChI Key

ILUCKEXJAJLGME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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